N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide is a chemical compound with the molecular formula C21H16N4O4S . It is a complex organic molecule that contains several functional groups, including a benzodioxol group, an amino group, a quinoxalinyl group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The quinoxalinyl group is a heterocyclic compound containing a ring system made up of two benzene rings fused with a pyrazine, a type of diazine .Scientific Research Applications
Anticancer and Radioprotective Applications
- Novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have demonstrated potential anticancer activity against Ehrlich ascites carcinoma cells and in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2007).
- Sulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles were synthesized and found to inhibit ALK5 in cell-based assays, suggesting a potential pathway for anticancer activity (Kim et al., 2009).
Neuroprotective Effects
- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, was identified as a potent neuroprotectant for cerebral ischemia, highlighting its significance in protecting against global ischemia (Sheardown et al., 1990).
Antimicrobial Effects
- A study on 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives showcased their effectiveness as antimicrobial agents, providing insights into potential treatments against Gram-positive bacteria (2019).
Molecular Design for Therapeutic Applications
- Synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety were explored for their inhibitory activity towards VEGFR-2, highlighting compounds with excellent inhibitory activity, which could serve as a foundation for developing VEGFR-2 inhibitors and apoptosis inducers (Ghorab et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-30(27,15-6-2-1-3-7-15)25-21-20(23-16-8-4-5-9-17(16)24-21)22-14-10-11-18-19(12-14)29-13-28-18/h1-12H,13H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNWHAQOXBYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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